Inhibition of Bovine Dihydrofolate Reductase (DHFR) Activity
The target compound, 4-(Diethylamino)-3-pyrrolidinol dihydrochloride (as represented by its free base form), demonstrates weak inhibitory activity against bovine liver dihydrofolate reductase (DHFR) [1]. In a direct cross-assay comparison with the clinical gold-standard DHFR inhibitor, methotrexate, the target compound is over 1,000-fold less potent, providing a quantitative benchmark for its utility in DHFR-related studies. [Note: This is a cross-study comparison; assay conditions may not be identical.]
| Evidence Dimension | IC50 for Bovine Liver DHFR Inhibition |
|---|---|
| Target Compound Data | 24,600 nM (2.46E+4 nM) |
| Comparator Or Baseline | Methotrexate (Clinical DHFR Inhibitor) |
| Quantified Difference | ~1,230-fold less potent |
| Conditions | NADPH consumption assay during conversion of dihydrofolic acid to tetrahydrofolic acid [1] vs. Methotrexate standard potency (~20 nM) [2] |
Why This Matters
Quantifies this compound as a weak DHFR binder, useful as a negative control or for probing the structural features that reduce binding affinity.
- [1] BindingDB. (n.d.). BDBM50378366 (CHEMBL582969) - Inhibition of bovine liver DHFR. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378366 View Source
- [2] PubChem. (n.d.). Methotrexate (CID 126941). Biological Test Results: Dihydrofolate Reductase Inhibitors. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methotrexate#section=Biological-Test-Results View Source
